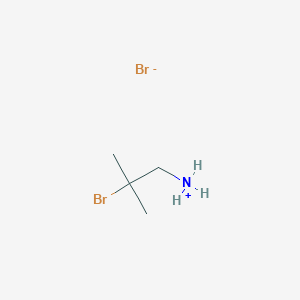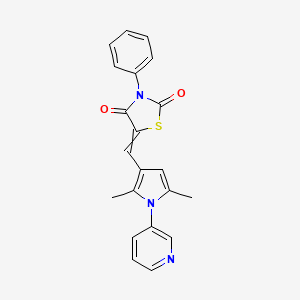![molecular formula C33H27OPS B8111919 {2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene](/img/structure/B8111919.png)
{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene is a complex organophosphorus compound It features a binaphthyl backbone with a methoxy group at the 2’ position and a diphenylphosphane sulfanylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene typically involves the following steps:
Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone. This can be achieved through a coupling reaction of naphthalene derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced at the 2’ position of the binaphthyl backbone using a methylation reaction, often employing methyl iodide and a base such as potassium carbonate.
Attachment of the Diphenylphosphane Sulfanylidene Moiety: The final step involves the introduction of the diphenylphosphane sulfanylidene group. This can be done through a reaction with diphenylphosphane and sulfur, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert the phosphane sulfanylidene moiety to phosphine.
Substitution: The compound can participate in substitution reactions, where the methoxy group or the phosphane sulfanylidene moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Depending on the substituent introduced, products can vary widely.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it valuable in asymmetric synthesis and other catalytic processes.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound could potentially be explored for their biological activity, particularly in drug design and development.
Industry
In industry, this compound can be used in the development of new materials, particularly those requiring specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in the production of advanced materials.
Mécanisme D'action
The mechanism by which {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene exerts its effects is largely dependent on its role as a ligand. It coordinates with metal centers through the phosphorus atom, influencing the electronic properties of the metal and thereby affecting the reactivity and selectivity of the catalytic process. The methoxy group and the binaphthyl backbone provide steric and electronic effects that further modulate the compound’s behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane: Lacks the sulfanylidene moiety, which can affect its reactivity and applications.
{2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane oxide: An oxidized form that has different properties and applications.
{2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfide: Similar but with a sulfur atom instead of the sulfanylidene group.
Uniqueness
The presence of the sulfanylidene moiety in {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene provides unique electronic properties that can enhance its performance as a ligand in catalysis. This makes it distinct from other similar compounds and valuable for specific applications in both research and industry.
Propriétés
IUPAC Name |
[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25OP.H2S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUQRITVSPPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27OPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide](/img/structure/B8111869.png)







![1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B8111922.png)
